Prestegane B
Overview
Description
Prestegane B is a naturally occurring compound that belongs to the class of acyldepsipeptide antibiotics. It was first isolated in 2005 from the fermentation broth of Streptomyces sp. CB01883 collected in the United States. This compound is structurally similar to other acyldepsipeptide antibiotics, but it has distinct physical and chemical properties that make it an interesting compound for further research. It exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis strains.
Preparation Methods
Prestegane B can be synthesized by fermentation of Streptomyces sp. CB01883. The synthesis involves growing the bacteria in a nutrient broth and extracting the compound using a suitable extraction technique
Chemical Reactions Analysis
Prestegane B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the this compound molecule .
Scientific Research Applications
It could be used in combination therapy to treat bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, Prestegane B has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological and pathological processes, including tissue remodeling and cancer metastasis . Further studies are needed to explore its therapeutic potential in these areas.
Mechanism of Action
Prestegane B exerts its antibacterial effects by targeting the bacterial fitness factor ClpP, which is involved in protein quality control and stress response. By inhibiting ClpP, this compound disrupts the bacterial protein homeostasis, leading to cell death. Additionally, this compound has been shown to enhance the superoxide production and luminol-dependent chemiluminescence response induced by formylmethionyl-leucyl-phenyl-alanine in human polymorphonuclear leucocytes . This suggests that this compound may also modulate the immune response.
Comparison with Similar Compounds
Prestegane B is structurally similar to other acyldepsipeptide antibiotics, such as A54556 and A54557. it has distinct physical and chemical properties that make it unique. For example, this compound has a high melting point of 174–178°C and is soluble in water and some organic solvents. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which is not a common feature of other acyldepsipeptide antibiotics .
Similar compounds include:
Properties
IUPAC Name |
(3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDASJTBLBSIWHG-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239404 | |
Record name | Prestegane B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93376-04-6 | |
Record name | Prestegane B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093376046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prestegane B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.